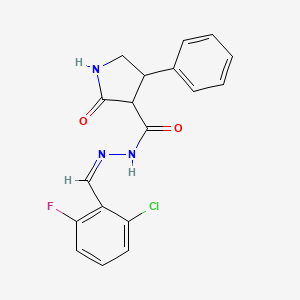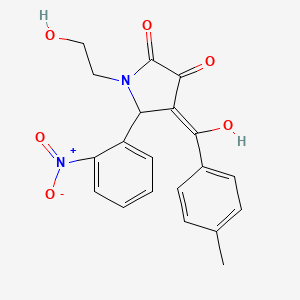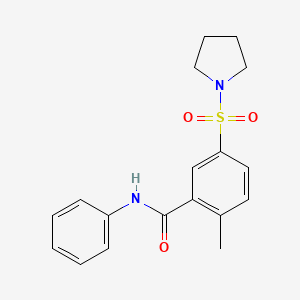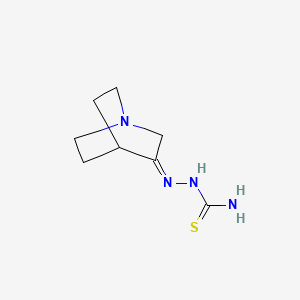![molecular formula C19H23N3O4 B5372079 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as FURA-2, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. FURA-2 is a fluorescent calcium indicator that is widely used to study intracellular calcium signaling in living cells.
科学的研究の応用
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, particularly in the field of cellular biology. It is commonly used as a calcium indicator to study intracellular calcium signaling in living cells. This compound, when added to cells, binds to calcium ions and emits fluorescent signals that can be detected using fluorescence microscopy. This allows researchers to study the dynamics of calcium signaling in living cells and tissues.
作用機序
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide binds to calcium ions in a 1:1 ratio, resulting in a conformational change that causes an increase in fluorescence intensity. The excitation and emission wavelengths of this compound are 340 nm and 510 nm, respectively. When this compound is excited at 340 nm, it emits a low-intensity green fluorescence. However, when it binds to calcium ions, the excitation wavelength shifts to 380 nm, resulting in a high-intensity blue fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular metabolism and physiology. It does not interfere with ATP synthesis, protein synthesis, or other cellular processes. This compound is also non-toxic to cells at concentrations used for calcium imaging experiments.
実験室実験の利点と制限
The advantages of using 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in lab experiments include its high sensitivity and selectivity for calcium ions, its ability to measure changes in intracellular calcium concentrations in real-time, and its non-invasive nature. However, one limitation of this compound is that it requires a specialized fluorescence microscope for detection, which can be expensive and may not be available in all labs.
将来の方向性
There are several future directions for research involving 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. One area of interest is the development of new calcium indicators with improved sensitivity and selectivity. Another area of research is the use of this compound in studying calcium signaling in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound can be used in combination with other imaging techniques, such as electrophysiology and optogenetics, to study complex cellular processes.
合成法
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves several steps, including the reaction of 2-furylethylamine with chloroacetyl chloride to form N-(2-furylmethyl)acetamide, followed by the reaction of this compound with 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine to form this compound. The final product is then purified using column chromatography to obtain a pure sample of this compound.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-19(20-11-16-2-1-9-24-16)13-22-7-5-21(6-8-22)12-15-3-4-17-18(10-15)26-14-25-17/h1-4,9-10H,5-8,11-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIISXINEDVSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5372015.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)



![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![N-(4-methylphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5372064.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]alanine](/img/structure/B5372073.png)
![1-(3-fluorobenzyl)-4-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5372099.png)
![7-(2,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372101.png)
